![molecular formula C17H15ClN2O4S B2735209 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 886950-28-3](/img/structure/B2735209.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a chemical compound that falls under the category of thiazole derivatives. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the 1H-NMR of a similar compound showed signals corresponding to the aromatic protons and the methoxy groups . The 13C-NMR showed signals for the carbon atoms in the aromatic ring and the carbonyl group .Chemical Reactions Analysis
Thiazole derivatives have been reported to exhibit various biological activities, which could be attributed to their ability to undergo certain chemical reactions . For instance, the replacement of NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques . For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . They also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Anti-Tubercular Activity
Benzothiazole based compounds have been synthesized and evaluated for their anti-tubercular activity . The newly synthesized molecules were compared with the standard reference drugs and showed better inhibition potency against M. tuberculosis .
Antibacterial and Antifungal Activity
Some 2,4-disubstituted thiazoles have shown activity against bacterial strains like B. cereus, B. subtilis, and E. coli, and fungal strains like A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Anti-Cancer Activity
Compounds with a similar structure have been evaluated for their anti-proliferation activity against human cancer cell lines . Most of them exhibited potent cytotoxicity .
Activation of p53
Some isoxazole derivatives of benzothiazole based compounds have been considered as potential small-molecule activators of p53 . This protein regulates the equilibrium between rapid cell proliferation and apoptosis .
Mechanism of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory properties . They showed the highest IC50 values for COX-1 inhibition, demonstrating excellent COX-2 SI values . This suggests that these compounds could act as inhibitors of the cyclooxygenase enzymes, which play a key role in the inflammatory response .
Safety and Hazards
While specific safety and hazard information for “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not available, it’s important to handle all chemical compounds with care. Thiazole derivatives, like other chemical compounds, should be handled using appropriate personal protective equipment, and any waste should be disposed of in accordance with local regulations .
Future Directions
Thiazoles and their derivatives have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved pharmacological activity. Additionally, further in vitro and in vivo studies are needed to fully understand the therapeutic potential of these compounds .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-11-8-7-10(18)15-13(11)19-17(25-15)20-16(21)9-5-4-6-12(23-2)14(9)24-3/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBALGDCNCYSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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